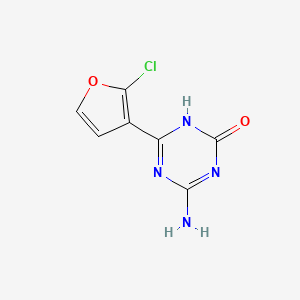
4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorofuran-3-carboxylic acid with guanidine derivatives under acidic or basic conditions to form the triazine ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thione
Uniqueness
4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one (CAS No. 1694752-41-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
The molecular formula of this compound is C7H5ClN4O2, with a molecular weight of 212.59 g/mol. The structure features a triazine ring substituted with an amino group and a chlorinated furan moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 1694752-41-4 |
| Molecular Formula | C7H5ClN4O2 |
| Molecular Weight | 212.59 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar triazine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazine compounds can inhibit bacterial growth effectively. Although specific data on this compound is limited, its structural similarity suggests it may possess similar activities.
Anticancer Potential
Preliminary investigations into the anticancer effects of triazine derivatives have shown promising results. For instance, triazine compounds have been reported to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways. The presence of the chlorofuran group may enhance these effects by increasing the compound's lipophilicity and cellular uptake.
Case Studies
- In Vitro Studies : A study conducted on related triazine compounds showed that they effectively inhibited the growth of several cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.
- Microbial Resistance : Another study highlighted the role of triazine derivatives in overcoming microbial resistance by disrupting bacterial cell membranes and inhibiting essential enzymes.
Properties
Molecular Formula |
C7H5ClN4O2 |
|---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
4-amino-6-(2-chlorofuran-3-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H5ClN4O2/c8-4-3(1-2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI Key |
BWECQNUKMSNQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C2=NC(=NC(=O)N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















